Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is a complex organic compound that combines the structural features of furan, carboxylic acid, benzothiazole, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzothiazole, which is then coupled with furan-2-carboxylic acid chloride under appropriate conditions to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to bind to various biological targets, while the furan ring can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Furan-2-carboxylic acid (2-amino-benzothiazol-5-yl)-amide: Similar structure but with a different substitution pattern on the benzothiazole ring.
Benzothiazole-2-carboxylic acid (2-amino-furanyl)-amide: A compound where the positions of the furan and benzothiazole rings are swapped.
Uniqueness: Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of furan and benzothiazole rings in this particular arrangement provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIDZIJQYOAHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726757 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.